2-Chloro-4-(phenoxymethyl)pyridine
Description
2-Chloro-4-(phenoxymethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a phenoxymethyl group (-CH₂-O-C₆H₅) at the 4-position of the pyridine ring. The phenoxymethyl group introduces steric bulk and modulates electronic properties, influencing reactivity and biological activity .
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-4-(phenoxymethyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c13-12-8-10(6-7-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
SLOWTPCXWIWXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at the 4-position of the pyridine ring, which significantly alter physicochemical and biological properties:
Physicochemical Properties
- Melting Points: Analogs with bulky substituents (e.g., phenoxymethyl, piperidinyl) exhibit higher melting points (268–287°C) due to increased intermolecular interactions . Simpler derivatives like 2-Chloro-4-methylpyridine have lower melting points (~127°C) .
- Fluorinated derivatives (e.g., CF₃, difluoro) show enhanced membrane permeability .
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